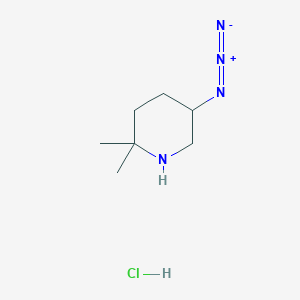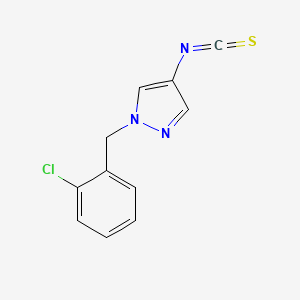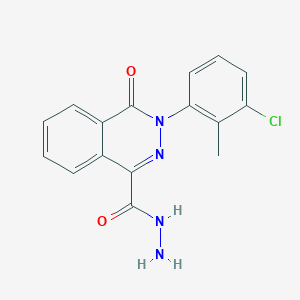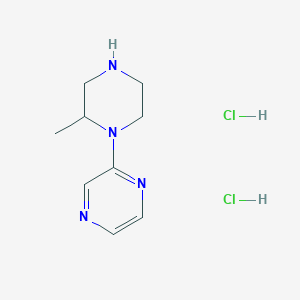![molecular formula C23H28N2O3S B2834590 1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline CAS No. 392324-23-1](/img/structure/B2834590.png)
1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like pyridine.
Final Coupling: The final step involves coupling the quinoline and piperidine intermediates through a condensation reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
科学研究应用
1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Quinoline: A simpler analog with a wide range of biological activities.
Piperidine: A common structural motif in many bioactive compounds.
Sulfonylphenyl Derivatives: Known for their diverse pharmacological properties.
Uniqueness
1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline is unique due to its combined structural features, which may confer specific biological activities not found in simpler analogs. Its multi-functional nature allows for diverse applications in various scientific fields.
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-17-14-18(2)16-24(15-17)29(27,28)21-11-9-20(10-12-21)23(26)25-13-5-7-19-6-3-4-8-22(19)25/h3-4,6,8-12,17-18H,5,7,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMMJNHIFDTXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-({[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2834507.png)

![4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2834509.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2834510.png)


![(2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2834516.png)
![8-methoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2834517.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2834519.png)
![6-methyl-1-[1-(oxan-4-yl)piperidin-4-yl]-3H-1,3-benzodiazol-2-one](/img/structure/B2834521.png)
![3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine](/img/structure/B2834523.png)
![6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2834524.png)


